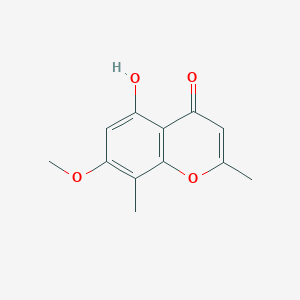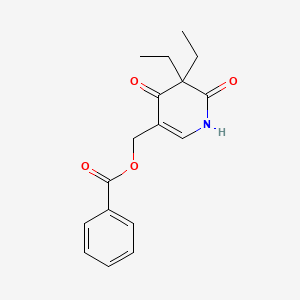
2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- is a heterocyclic organic compound with significant interest in various scientific fields This compound features a pyridinedione core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- typically involves multi-step organic reactions. One common method includes the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate. This is followed by intramolecular cyclization, acid hydrolysis, and substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols.
Substitution: The benzoyloxy and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: A structurally related compound with similar core features but different substituents.
6-Methyluracil: Another pyrimidinedione derivative with a methyl group at the 6-position.
1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: A compound with similar functional groups but different overall structure.
Uniqueness
2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
55798-59-9 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(5,5-diethyl-4,6-dioxo-1H-pyridin-3-yl)methyl benzoate |
InChI |
InChI=1S/C17H19NO4/c1-3-17(4-2)14(19)13(10-18-16(17)21)11-22-15(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,21) |
InChI Key |
FYYGCTBIYLPDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C(=CNC1=O)COC(=O)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


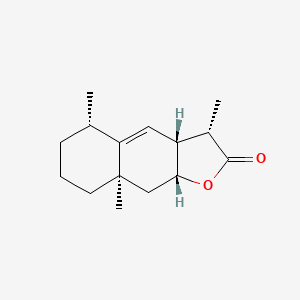
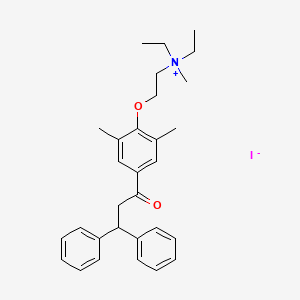
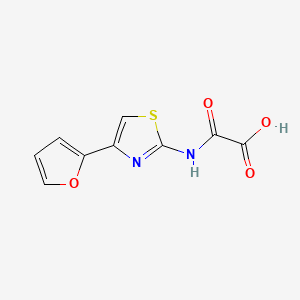

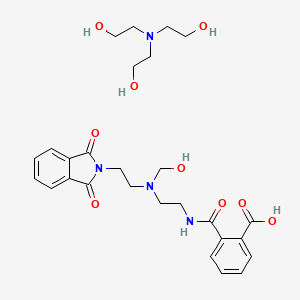
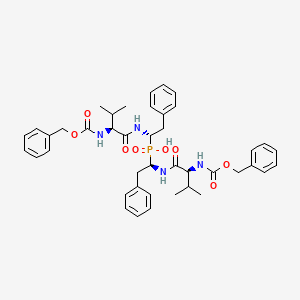

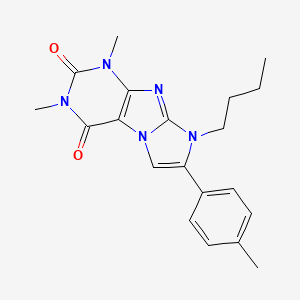
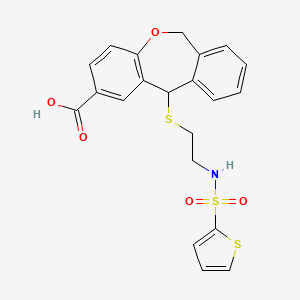
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)
